molecular formula C20H21NO2 B083299 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran CAS No. 13433-31-3

1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran

Cat. No.: B083299
CAS No.: 13433-31-3
M. Wt: 307.4 g/mol
InChI Key: NQVQBIMDDKDYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the spiropyran family, which is characterized by its reversible transformation between two forms: a colorless spiropyran form and a colored merocyanine form. The molecular formula of 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran is C20H21NO2, and it has a molecular weight of 307.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran can be synthesized through a multi-step process involving the condensation of 1,3,3-trimethyl-2-methyleneindoline with 8-methoxy-2-hydroxybenzaldehyde. The reaction typically occurs in the presence of a base such as piperidine and is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for 1,3,3-Trimethylindolino-8’-methoxybenzopyrylospiran involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Properties

IUPAC Name

8-methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-19(2)15-9-5-6-10-16(15)21(3)20(19)13-12-14-8-7-11-17(22-4)18(14)23-20/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVQBIMDDKDYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C(=CC=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385657
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-31-3
Record name 1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Reactant of Route 2
Reactant of Route 2
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Reactant of Route 3
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Reactant of Route 4
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Reactant of Route 5
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Reactant of Route 6
1,3,3-Trimethylindolino-8'-methoxybenzopyrylospiran
Customer
Q & A

Q1: Can the open-ring merocyanine form of SPOMe be stabilized, and if so, how?

A: While the open-ring merocyanine form is less common in the solid state, research demonstrates a novel method for stabilizing this form of SPOMe. [] Co-crystallization with inorganic acids, such as hydrochloric acid or sulfuric acid, leads to the protonation of the primary oxygen atom in the merocyanine form. This protonation, coupled with the interaction of the resulting cation with the corresponding anion, stabilizes the open-ring structure in the solid state. This stabilization allows for the study of this less common form and its potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.